molecular formula C22H17N3O2S B6135355 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide

2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide

Cat. No. B6135355
M. Wt: 387.5 g/mol
InChI Key: ZQZOGDPREZOMFM-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide, also known as BZB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is not fully understood. However, it has been suggested that 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide may act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of MMPs. In addition, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been found to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. However, a limitation of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its potential side effects.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide. One direction is to investigate the potential therapeutic applications of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in other diseases, such as arthritis and diabetes. Another direction is to study the structure-activity relationship of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs to identify more potent and selective compounds. Furthermore, the development of new methods for the synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs may facilitate their use in therapeutic applications.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported in several studies. One of the methods involves the reaction of 2-mercaptobenzylamine with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Another method involves the reaction of 2-(benzylthio)aniline with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Both methods result in the formation of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide as a white or off-white solid.

Scientific Research Applications

2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In a study on lung cancer cells, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to inhibit the growth of cancer cells and induce cell death. In another study, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to have anti-inflammatory effects by reducing the production of inflammatory cytokines in mice.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZOGDPREZOMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide

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